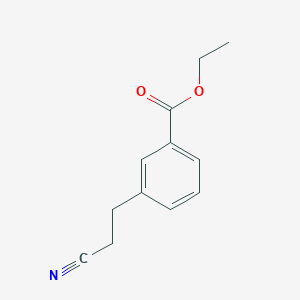

Ethyl 3-(2-cyanoethyl)benzoate

Descripción

Ethyl 3-(2-cyanoethyl)benzoate is an ethyl ester derivative of benzoic acid featuring a 2-cyanoethyl (-CH2CH2CN) substituent at the 3-position of the benzene ring. This compound is characterized by its nitrile-functionalized side chain, which confers unique chemical reactivity and polarity.

Nitriles are versatile functional groups, amenable to transformations such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions .

Propiedades

Fórmula molecular |

C12H13NO2 |

|---|---|

Peso molecular |

203.24 g/mol |

Nombre IUPAC |

ethyl 3-(2-cyanoethyl)benzoate |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7,9H,2,4,6H2,1H3 |

Clave InChI |

PJXMJCFRAUMGCC-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=CC(=C1)CCC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-cyanoethyl)benzoate typically involves the esterification of 3-(2-Cyanoethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of Ethyl 3-(2-cyanoethyl)benzoate can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-cyanoethyl)benzoic acid.

Conditions and Reagents

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing aqueous ethanol (e.g., 6M HCl, 12 h, 80°C) .

-

Basic Hydrolysis : NaOH or KOH in aqueous methanol (e.g., 2M NaOH, 4 h, 60°C) .

Product :

3-(2-Cyanoethyl)benzoic acid, isolated via crystallization or extraction .

Nitrile Group Transformations

The cyanoethyl (–CH₂CH₂CN) group participates in reduction, hydrolysis, and elimination reactions.

Reduction to Amine

The nitrile group is reduced to a primary amine using catalytic hydrogenation or strong reducing agents.

Reagents and Conditions

-

Catalytic Hydrogenation : H₂ gas (1–3 atm) with Raney Ni or Pd/C in ethanol (25°C, 6–12 h) .

-

LiAlH₄ : Anhydrous THF or diethyl ether, 0°C to reflux.

Product :

3-(2-Aminoethyl)benzoic acid ethyl ester, confirmed via NMR and HRMS .

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

Reagents and Conditions

Product :

3-(2-Carboxyethyl)benzoic acid ethyl ester or the fully hydrolyzed 3-(2-carboxyethyl)benzoic acid.

Elimination to Alkenes

Base-induced elimination of HCN yields α,β-unsaturated esters.

Reagents and Conditions

Product :

3-Vinylbenzoic acid ethyl ester, characterized by GC-MS .

Electrophilic Aromatic Substitution

The electron-withdrawing ester and cyano groups direct incoming electrophiles to specific positions on the benzene ring.

Example Reaction : Nitration

Reagents : HNO₃/H₂SO₄, 0–5°C

Product : 3-(2-Cyanoethyl)-5-nitrobenzoic acid ethyl ester (meta/para ratio depends on conditions) .

Nucleophilic Substitution at the Cyanoethyl Chain

The β-carbon of the cyanoethyl group can undergo nucleophilic substitution under phase-transfer conditions.

Reagents and Conditions

Product :

3-(2-Azidoethyl)benzoic acid ethyl ester or thioether derivatives .

Cross-Coupling Reactions

The cyanoethyl group enables participation in Pd-catalyzed cross-coupling reactions.

Example : Suzuki-Miyaura Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃ in DME/H₂O

Product : Biaryl derivatives functionalized at the cyanoethyl chain .

Photocatalytic Functionalization

Visible-light-mediated reactions enable radical-based modifications.

Reagents and Conditions

Product :

Cyanomethylated adducts via radical addition to the benzene ring .

Table 2: Spectral Data for Representative Products

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 3-(2-Aminoethyl)benzoic acid ethyl ester | 4.05 (s, 2H, CH₂NH₂) | 148.7 (C=O), 15.0 (CH₂NH₂) | 234.1024 [M+H]⁺ |

| 3-Vinylbenzoic acid ethyl ester | 5.25–5.75 (m, 2H, CH₂=CH) | 122.8 (CH₂=CH), 118.1 (C=O) | 190.0832 [M+H]⁺ |

Aplicaciones Científicas De Investigación

Ethyl 3-(2-cyanoethyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties

*Calculated based on structural formula.

Key Differences and Implications

Polarity and Solubility: The 2-cyanoethyl group in Ethyl 3-(2-cyanoethyl)benzoate increases polarity compared to unsubstituted ethyl benzoate, likely enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). This contrasts with ethyl 3-methoxybenzoate, which exhibits moderate polarity due to the ether group . The trifluoromethyl-oxadiazole derivative () has high electronegativity, making it suitable for radiopharmaceutical applications .

Reactivity: The nitrile group in Ethyl 3-(2-cyanoethyl)benzoate allows for nucleophilic additions or reductions, whereas the oxadiazole ring in ’s compound enables stability under radiolabeling conditions . Ethyl benzoylacetate’s β-ketoester moiety facilitates enolate formation, a key feature in metal coordination and heterocyclic synthesis .

Applications: Pharmaceutical Intermediates: Ethyl 3-(2-cyanoethyl)benzoate’s nitrile group is valuable in synthesizing amines or carboxylic acids for drug candidates. Similar compounds like ethyl 3-((2-chloroacetamido)methyl)benzoate are used in antimicrobial agents . Materials Science: Ethyl benzoate derivatives with fluorinated groups (e.g., trifluoromethyl-oxadiazole) are critical in PET imaging due to their metabolic stability .

Research Findings and Data Gaps

- Synthetic Challenges: While and highlight methods for introducing cyano and oxadiazole groups, direct protocols for Ethyl 3-(2-cyanoethyl)benzoate remain unverified. Further studies are needed to optimize its synthesis yield and purity.

- Thermodynamic Data: Physical properties (e.g., melting point, logP) for Ethyl 3-(2-cyanoethyl)benzoate are inferred from analogous compounds. Experimental characterization is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.